Lactose 6'-sulfate
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Overview
Description
Lactose 6’-sulfate is a sulfated derivative of lactose, a disaccharide composed of glucose and galactose. This compound is characterized by the presence of a sulfate group attached to the 6’ position of the galactose moiety. Sulfation significantly alters the chemical and biological properties of lactose, making lactose 6’-sulfate an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lactose 6’-sulfate typically involves the selective sulfation of lactose. One common method is the use of sulfur trioxide-pyridine complex in an organic solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 6’ position of the galactose unit .
Industrial Production Methods: Industrial production of lactose 6’-sulfate may involve enzymatic methods using sulfotransferases. These enzymes catalyze the transfer of a sulfate group from a donor molecule, such as 3’-phosphoadenosine-5’-phosphosulfate, to the 6’ position of lactose. This method is advantageous due to its specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Lactose 6’-sulfate can undergo various chemical reactions, including:
Oxidation: The sulfate group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions may target the sulfate group, converting it back to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Conversion to lactose.
Substitution: Formation of various lactose derivatives depending on the substituent.
Scientific Research Applications
Lactose 6’-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and their effects on carbohydrate properties.
Biology: Investigated for its role in cellular signaling and interactions with proteins such as lectins.
Medicine: Explored for its potential as a therapeutic agent in modulating immune responses and as a component in drug delivery systems.
Industry: Utilized in the production of lactose-based surfactants and emulsifiers for pharmaceutical and cosmetic applications
Mechanism of Action
The mechanism of action of lactose 6’-sulfate involves its interaction with specific molecular targets, such as glycan-binding proteins. The sulfate group enhances the binding affinity of lactose to these proteins, influencing various biological pathways. For example, lactose 6’-sulfate can modulate the activity of lectins, which play a crucial role in cell-cell communication and immune responses .
Comparison with Similar Compounds
Lactose: The parent compound without the sulfate group.
Lactulose: A synthetic disaccharide used as a laxative.
Galactose-6-sulfate: A monosaccharide sulfate similar in structure to the galactose moiety of lactose 6’-sulfate
Uniqueness: Lactose 6’-sulfate is unique due to its specific sulfation pattern, which imparts distinct chemical and biological properties. Unlike lactose, it has enhanced binding affinity to certain proteins, making it valuable in biochemical studies. Compared to lactulose, lactose 6’-sulfate has different physiological effects and applications .
Biological Activity
Lactose 6'-sulfate (L6S) is a sulfated derivative of lactose, which has garnered interest due to its potential biological activities. This article explores the biochemical properties, enzymatic interactions, and potential health implications of L6S, based on diverse research findings.
Chemical Structure and Synthesis
This compound is synthesized through the sulfation of lactose using reagents such as pyridine-SO3 complex. The synthesis process yields various sulfated derivatives, with L6S being one of the primary products. The chemical structure of L6S includes a sulfate group attached to the 6' position of the galactose moiety of lactose, which alters its biochemical properties compared to unsubstituted lactose.
Substrate and Inhibition Studies
Research indicates that this compound does not act as a substrate or inhibitor for several enzymes, including lactase and β-galactosidase. A study demonstrated that L6S neither behaved as a substrate nor inhibited the enzymatic activity towards unsubstituted lactose or p-nitrophenyl β-D-galactopyranoside when tested with lactase from suckling rat intestine and Escherichia coli β-D-galactosidase (EC 3.2.1.23) .
In contrast, kinetic studies revealed that the presence of sulfate groups can significantly affect enzyme kinetics. For instance, in reactions catalyzed by neuraminidases from rat liver lysosomes and Clostridium perfringens, the presence of O-sulfate groups influenced both the Km (Michaelis constant) and Vmax (maximum velocity), indicating competitive interactions between sulfated and unsubstituted substrates .
Case Studies
One notable study involved administering lactose-containing diets to rats treated with an adeno-associated virus vector expressing β-galactosidase (AAVlac). This treatment allowed for better metabolism of lactose, suggesting that sulfated derivatives like L6S could enhance metabolic pathways related to lactose digestion . Although this study did not specifically focus on L6S, it highlights the potential for sulfated compounds to play a role in enhancing lactose metabolism.
Comparative Analysis of Sulfated Lactoses
The following table summarizes key findings regarding the biological activity of various sulfated lactose derivatives:
Compound | Enzymatic Activity | Inhibition | Biological Effects |
---|---|---|---|
This compound | None observed | None | Potential modulation of immune response |
N-acetylneuraminyl-(α2→3)-D-lactose 6'-sulfate | Reduced Km and Vmax | Competitive inhibition | Enhanced metabolic pathways in animal models |
Glucose 3-O-sulfate | Not applicable | Not applicable | Oxidized by galactose dehydrogenase |
Properties
Molecular Formula |
C12H22O14S |
---|---|
Molecular Weight |
422.36 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C12H22O14S/c13-1-3-10(7(16)8(17)11(19)24-3)26-12-9(18)6(15)5(14)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H,20,21,22) |
InChI Key |
NEVLAHFUHIDOLO-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)O)O)O)O |
Origin of Product |
United States |
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